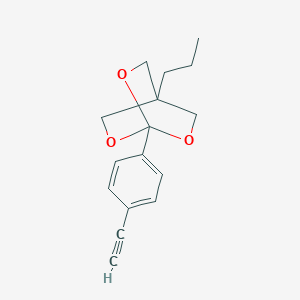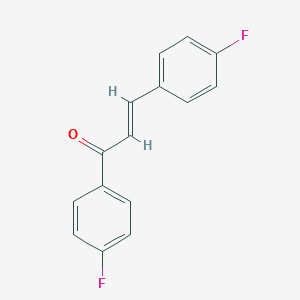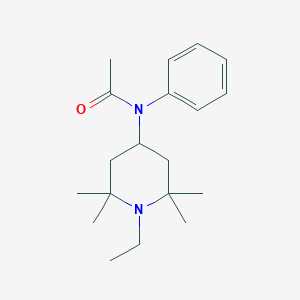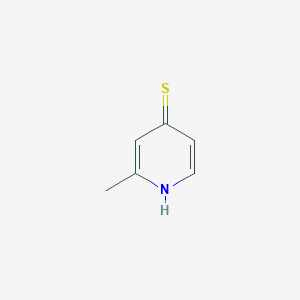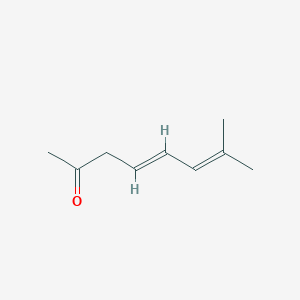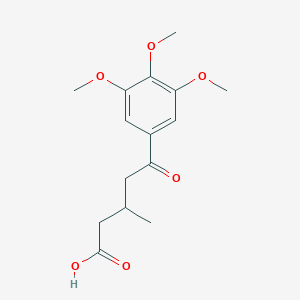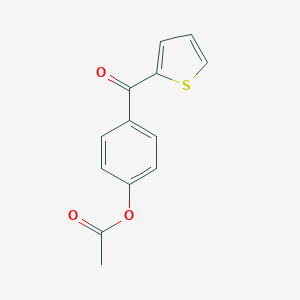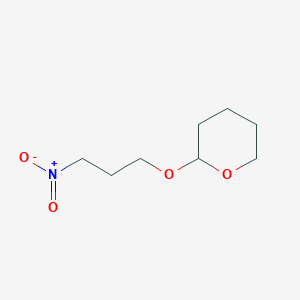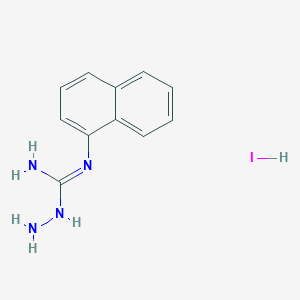
1-amino-2-naphthalen-1-ylguanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is a chemical compound with the molecular formula C11H13IN4. This compound is known for its unique structure, which includes a naphthalene ring system and a guanidine group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide typically involves the reaction of 1-naphthylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the guanidine group. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino and guanidine groups, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents
Scientific Research Applications
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential in modulating biological processes .
Comparison with Similar Compounds
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide can be compared with other similar compounds, such as:
Naphthalen-1-ylguanidine: Similar structure but lacks the amino group.
1-Amino-2-naphthalen-1-ylguanidine: Similar but without the hydroiodide component.
Naphthalen-1-ylmethanone derivatives: Different functional groups but similar naphthalene core. These comparisons highlight the unique combination of the naphthalene ring and guanidine group in 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
101517-00-4 |
|---|---|
Molecular Formula |
C11H13IN4 |
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-amino-2-naphthalen-1-ylguanidine;hydroiodide |
InChI |
InChI=1S/C11H12N4.HI/c12-11(15-13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,13H2,(H3,12,14,15);1H |
InChI Key |
BNIKLVFYFUZMGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)NN.I |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C(=N\[NH3+])/N.[I-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=N[NH3+])N.[I-] |
Synonyms |
1-Amino-3-(1-naphthyl)guanidine hydroiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


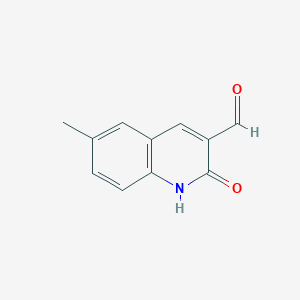
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)




